3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclopentyl and propanamide groups. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with a carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and improved reaction conditions to maximize the output and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can result in various substituted oxadiazole derivatives .
Scientific Research Applications
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with biological targets.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of other chemical compounds and materials with specific desired properties .
Mechanism of Action
The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid
- N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Uniqueness
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of the cyclopentyl group and the propanamide moiety attached to the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-8(14)5-6-9-12-10(13-15-9)7-3-1-2-4-7/h7H,1-6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFYCDZGNFHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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